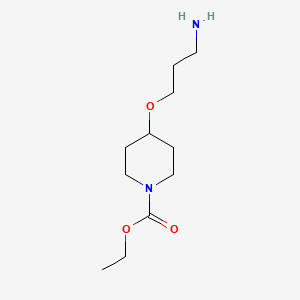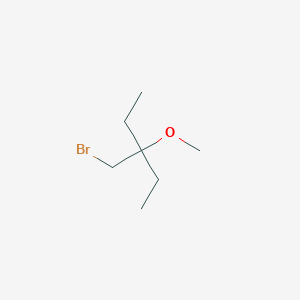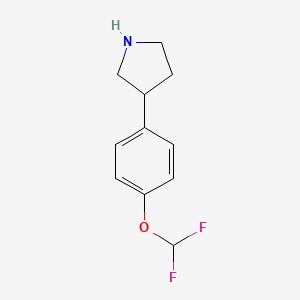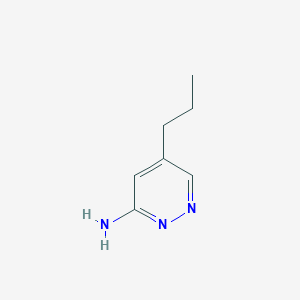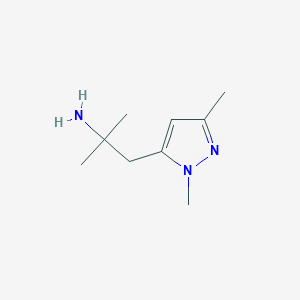![molecular formula C11H10OS B13597362 1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13597362.png)
1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol is an organic compound with the molecular formula C11H10OS It features a cyclopropane ring attached to a benzo[b]thiophene moiety, which is a sulfur-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of benzo[b]thiophene derivatives. One common method is the reaction of benzo[b]thiophene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar cyclopropanation techniques. The scalability of the reaction depends on the availability of starting materials and the efficiency of the catalytic process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzo[b]thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(Benzo[b]thiophen-2-yl)cyclopropanone.
Reduction: Formation of various cyclopropanol derivatives.
Substitution: Formation of halogenated or nitrated benzo[b]thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of organic semiconductors and materials science.
Mecanismo De Acción
The mechanism of action of 1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The cyclopropane ring may also contribute to the compound’s stability and reactivity, enhancing its effectiveness in certain applications.
Comparación Con Compuestos Similares
Similar Compounds
1-(Thiophen-2-yl)cyclopropan-1-ol: Similar structure but lacks the benzene ring.
2-(Benzo[b]thiophen-2-yl)ethanol: Similar functional groups but different ring structure.
Benzo[b]thiophene-2-carboxylic acid: Contains the benzo[b]thiophene moiety but with a carboxylic acid group.
Uniqueness
1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol is unique due to the presence of both the cyclopropane ring and the benzo[b]thiophene moiety
Propiedades
Fórmula molecular |
C11H10OS |
|---|---|
Peso molecular |
190.26 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H10OS/c12-11(5-6-11)10-7-8-3-1-2-4-9(8)13-10/h1-4,7,12H,5-6H2 |
Clave InChI |
OYWIXQGTRKZLDC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC3=CC=CC=C3S2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




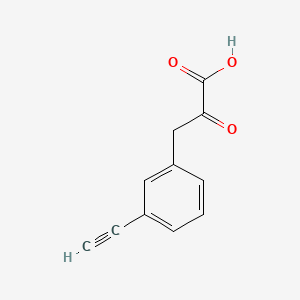
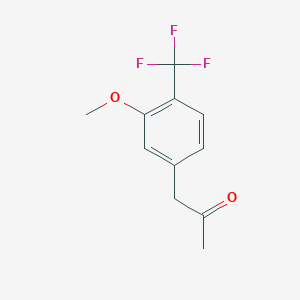
![3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-aminehydrochloride](/img/structure/B13597306.png)
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl}methanaminehydrochloride](/img/structure/B13597312.png)
